2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
CAS No.: 898624-56-1
Cat. No.: VC4210219
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898624-56-1 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.44 |
| IUPAC Name | 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
| Standard InChI Key | WZMQDDJVXBUXAM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Properties
Chemical Composition
The compound’s molecular architecture combines a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide chain and a 4-methylphenyl group. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅OS |
| Molecular Weight | 353.44 g/mol |
| IUPAC Name | 2-[(4-Amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
| InChI Key | WZMQDDJVXBUXAM-UHFFFAOYSA-N |
The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the acetamide moiety facilitates hydrogen bonding with biological targets.
Spectral Characterization
Structural validation relies on:
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¹H/¹³C NMR: Confirms proton environments and carbon frameworks, with aromatic signals at δ 7.2–7.4 ppm (benzyl) and δ 2.3 ppm (methyl group) .
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), and 650 cm⁻¹ (C-S bond).
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Mass Spectrometry: Molecular ion peak at m/z 353.44 aligns with the formula.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via:
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Thiosemicarbazide Formation: Reacting benzyl hydrazine with carbon disulfide under alkaline conditions to form 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol .
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Nucleophilic Substitution: Treating the thiol intermediate with chloroacetamide derivatives in the presence of K₂CO₃ in DMF.
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Purification: Recrystallization from ethanol yields >95% purity.
Reaction Optimization
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance thiolate ion reactivity .
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Temperature: Reactions proceed optimally at 60–80°C to minimize side products .
Biological Activities and Mechanisms
Antimicrobial Activity
In disc diffusion assays, the compound inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) . The triazole ring disrupts microbial cell wall synthesis by binding to penicillin-binding proteins, while the sulfanyl group induces oxidative stress .
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to acetylcholinesterase, suggesting potential in neurodegenerative disease research.
Comparative Analysis with Analogues
The 4-methylphenyl group balances lipophilicity and steric effects, optimizing bioactivity compared to bulkier analogues .
Future Directions and Challenges
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Structure-Activity Relationships: Modifying the benzyl or acetamide groups to enhance selectivity.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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Toxicokinetics: In vivo studies to assess bioavailability and metabolite profiles.
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